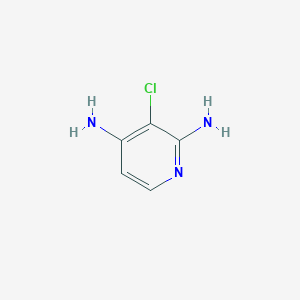
3-Chloro-2,4-diaminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridine-2,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
3-Chloropyridine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion . Another method involves the chlorination of pyridine derivatives under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of 3-chloropyridine-2,4-diamine typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of pyridine-N-oxides as starting materials can also facilitate the synthesis of chloropyridine derivatives in high yields .
化学反応の分析
Types of Reactions
3-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions such as the Heck, Suzuki, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include dichlorocarbene, nucleophiles, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while coupling reactions can produce complex organic compounds with diverse functional groups .
科学的研究の応用
3-Chloropyridine-2,4-diamine has numerous applications in scientific research, including:
作用機序
The mechanism of action of 3-chloropyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chlorine atom and amino groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns and reactivity.
3-Chloropyridine: Similar to 3-chloropyridine-2,4-diamine but lacks the amino groups, leading to different chemical properties and applications.
4-Chloropyridine: Another isomer with the chlorine atom at a different position, affecting its reactivity and uses.
Uniqueness
3-Chloropyridine-2,4-diamine is unique due to the presence of both chlorine and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
1232431-15-0 |
|---|---|
分子式 |
C5H6ClN3 |
分子量 |
143.57 g/mol |
IUPAC名 |
3-chloropyridine-2,4-diamine |
InChI |
InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
InChIキー |
LMXQZFLWOADSEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















